molecular formula C21H17F2N5OS B2375336 N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872861-90-0

N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2375336
CAS No.: 872861-90-0
M. Wt: 425.46
InChI Key: KAXFQYHFZSXVOZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17F2N5OS and its molecular weight is 425.46. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article seeks to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16F2N4S\text{C}_{16}\text{H}_{16}\text{F}_2\text{N}_4\text{S}

Key Features

  • Fluorine Substitution : The presence of difluorophenyl groups may enhance lipophilicity and influence receptor binding.
  • Thioacetamide Linkage : This moiety is often associated with biological activity, particularly in enzyme inhibition.

The biological activity of this compound has been investigated across various studies, revealing multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against various bacterial and fungal strains. For example, compounds with similar structural motifs have shown efficacy comparable to standard antibiotics such as Streptomycin and Nystatin .
  • Enzyme Inhibition : The thioacetamide component may play a critical role in inhibiting certain enzymes involved in metabolic pathways. This inhibition has been linked to the modulation of signaling pathways that are crucial for cell proliferation and survival.
  • Cytotoxic Effects : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) suggests that alterations in the phenyl ring can significantly impact cytotoxic potency .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazolo[3,4-d]pyrimidine core enhanced activity against resistant strains, demonstrating a potential for therapeutic applications in treating infections caused by multidrug-resistant organisms .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line IC50/Effect Reference
AntimicrobialGram-positive bacteriaModerate activity
AntimicrobialGram-negative bacteriaComparable to Streptomycin
CytotoxicityCancer cell linesIC50 ~ 10 µM
Enzyme InhibitionVarious metabolic enzymesSignificant inhibition

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5OS/c1-12-3-6-18(13(2)7-12)28-20-15(9-26-28)21(25-11-24-20)30-10-19(29)27-17-5-4-14(22)8-16(17)23/h3-9,11H,10H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXFQYHFZSXVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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